[2-(2-Aminoethoxy)ethyl]diethylamine
Overview
Description
[2-(2-Aminoethoxy)ethyl]diethylamine: is a chemical compound with the molecular formula C8H20N2O and a molecular weight of 160.26 g/mol . It is characterized by the presence of both primary and tertiary amine groups, as well as an ether linkage. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Aminoethoxy)ethyl]diethylamine typically involves the reaction of diethylamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Aminoethoxy)ethyl]diethylamine can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the ether linkage or the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary amines.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Aminoethoxy)ethyl]diethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .
Biology: The compound is used in biological research to study the effects of amine-containing compounds on biological systems. It can act as a ligand in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting amine receptors .
Industry: Industrially, the compound is used in the production of surfactants, emulsifiers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [2-(2-Aminoethoxy)ethyl]diethylamine involves its interaction with molecular targets such as amine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- [2-(2-Aminoethoxy)ethyl]methylamine
- [2-(2-Aminoethoxy)ethyl]dimethylamine
- [2-(2-Aminoethoxy)ethyl]triethylamine
Comparison: Compared to these similar compounds, [2-(2-Aminoethoxy)ethyl]diethylamine is unique due to its specific combination of primary and tertiary amine groups along with an ether linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-10(4-2)6-8-11-7-5-9/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOQKRPLXODGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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